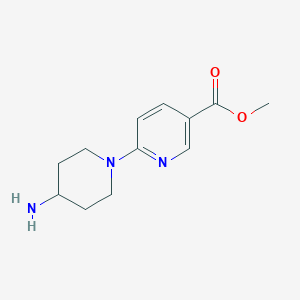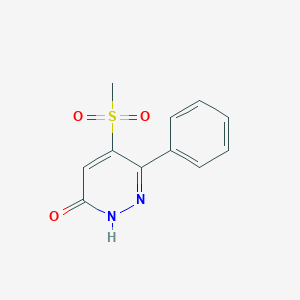
5-(Methylsulfonyl)-6-phenylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(甲基磺酰基)-6-苯基哒嗪-3(2H)-酮是一种杂环化合物,其特征在于哒嗪环在 5 位被甲基磺酰基取代,在 6 位被苯基取代。
准备方法
合成路线和反应条件
5-(甲基磺酰基)-6-苯基哒嗪-3(2H)-酮的合成通常涉及在受控条件下对适当的前体进行环化。一种常见的方法涉及在三乙胺等碱的存在下,使 3-苯基哒嗪与甲磺酰氯反应。该反应在二氯甲烷等有机溶剂中于低温下进行,以确保产物的产率和纯度高。
工业生产方法
5-(甲基磺酰基)-6-苯基哒嗪-3(2H)-酮的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性。此外,重结晶和色谱等纯化技术被用于获得高纯度的化合物。
化学反应分析
反应类型
5-(甲基磺酰基)-6-苯基哒嗪-3(2H)-酮会发生各种化学反应,包括:
氧化: 甲基磺酰基可以被氧化形成砜衍生物。
还原: 哒嗪环可以在氢化条件下被还原,生成二氢哒嗪衍生物。
取代: 苯基可以进行亲电芳香取代反应。
常用试剂和条件
氧化: 在温和条件下使用过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等试剂。
还原: 在氢气的存在下使用钯碳 (Pd/C) 等催化剂。
取代: 在路易斯酸(如三氯化铝 (AlCl3))的存在下使用溴或硝鎓离子等亲电试剂。
形成的主要产物
氧化: 砜衍生物。
还原: 二氢哒嗪衍生物。
取代: 溴化或硝化的苯基衍生物。
科学研究应用
5-(甲基磺酰基)-6-苯基哒嗪-3(2H)-酮具有多种科学研究应用:
化学: 用作合成更复杂杂环化合物的结构单元。
生物学: 对其作为酶抑制剂或受体调节剂的潜力进行了研究。
医学: 探索其在治疗癌症和炎症等疾病方面的潜在治疗效果。
工业: 用于开发具有特定电子或光学特性的先进材料。
作用机制
5-(甲基磺酰基)-6-苯基哒嗪-3(2H)-酮的作用机制涉及其与特定分子靶标的相互作用。例如,它可以通过与活性位点结合来抑制某些酶,从而阻断它们的催化活性。此外,它可以通过与参与细胞通讯的受体或其他蛋白质相互作用来调节信号通路。
相似化合物的比较
类似化合物
- 5-(甲基磺酰基)-2-苯基哒嗪
- 6-(甲基磺酰基)-3-苯基哒嗪
- 5-(甲基磺酰基)-6-(4-甲基苯基)哒嗪
独特性
5-(甲基磺酰基)-6-苯基哒嗪-3(2H)-酮的独特性在于其特定的取代模式,赋予了其独特的化学和生物学性质。与类似化合物相比,它可能表现出不同的反应性、结合亲和力和药理作用,使其成为靶向研究和开发的宝贵化合物。
属性
分子式 |
C11H10N2O3S |
|---|---|
分子量 |
250.28 g/mol |
IUPAC 名称 |
4-methylsulfonyl-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H10N2O3S/c1-17(15,16)9-7-10(14)12-13-11(9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14) |
InChI 键 |
BQFOUFGSPLNHLO-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC(=O)NN=C1C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


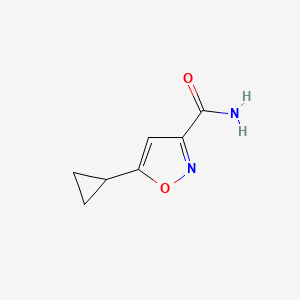

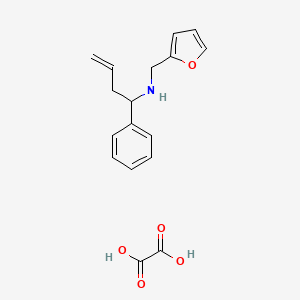
![rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B11771952.png)
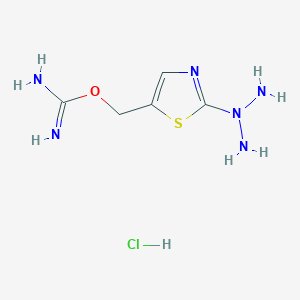
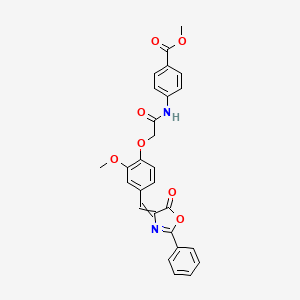
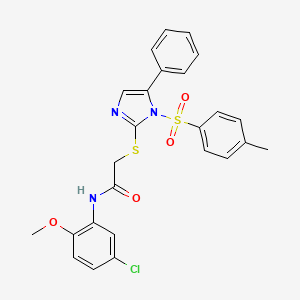
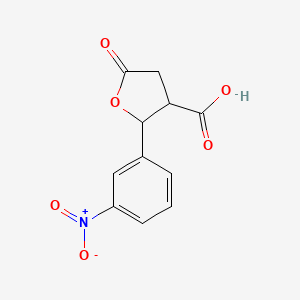

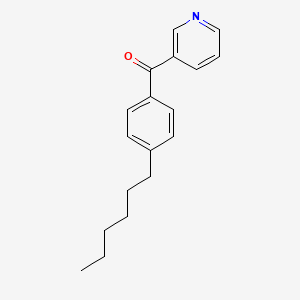
![Butyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11771997.png)

![3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11772009.png)
